4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol)
Overview
Description
“4,4’-(9H-Fluorene-9,9-diyl)bis(2-methylphenol)” is a chemical compound with the molecular formula C27H22O2 . It has a molecular weight of 378.47 .
Synthesis Analysis
Bisphenols, such as “4,4’-(9H-Fluorene-9,9-diyl)bis(2-methylphenol)”, are synthesized by the condensation of phenol with a ketone or aldehyde, catalyzed by Brønsted acid catalysts and thiol derivatives co-catalysts .Molecular Structure Analysis
The InChI code for “4,4’-(9H-Fluorene-9,9-diyl)bis(2-methylphenol)” is 1S/C27H22O2/c1-17-15-19 (11-13-25 (17)28)27 (20-12-14-26 (29)18 (2)16-20)23-9-5-3-7-21 (23)22-8-4-6-10-24 (22)27/h3-16,28-29H,1-2H3 .Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3, a boiling point of 533.4±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.5 mmHg at 25°C . Its enthalpy of vaporization is 84.0±3.0 kJ/mol, and it has a flash point of 237.9±24.7 °C . The compound has a molar refractivity of 116.0±0.3 cm3, and its polarizability is 46.0±0.5 10-24 cm3 .Scientific Research Applications
1. Use in Organic Light-Emitting Diodes (OLEDs)
4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol) and related compounds have shown promise in the development of high-performance Organic Light-Emitting Diodes (OLEDs). A study by Ye et al. (2010) demonstrated the use of fluorene derivatives in OLEDs, achieving higher efficiencies and brightness compared to traditional materials. This indicates potential for application in advanced display and lighting technologies (Ye et al., 2010).
2. Fluorescence Sensing
Fluorene-based compounds, including 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol), have been explored for use in fluorescence sensing. Kulinich (2017) commented on the use of a fluorene-based sensor for detecting amoxicillin in water and blood, highlighting the potential for environmental and medical applications (Kulinich, 2017).
3. Development of High-Performance Polymers
Liu et al. (2008) discussed the synthesis of 9,9-bis(4-hydroxyphenyl)fluorene, a related compound, for use as a monomer or modifier in heat-resistant adhesives and high-performance polymers. This demonstrates the versatility of fluorene derivatives in materials science (Liu et al., 2008).
4. Application in Polyimides and Polyamides
Research by Zhang et al. (2014) on novel bismaleimide monomers containing fluorene demonstrates the potential of these compounds in the development of polyimides and polyamides with improved solubility and thermal stability (Zhang et al., 2014).
5. Role in Optoelectronic Devices
The fluorene derivatives have been identified as key components in the development of optoelectronic devices. A study by Hsiao et al. (1999) synthesized new diphenylfluorene-based aromatic polyamides for use in devices requiring high thermal stability and solubility in organic solvents (Hsiao et al., 1999).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that this compound is used in the synthesis of novel poly(arylene ether) , suggesting that it may interact with specific enzymes or receptors involved in polymer synthesis and modification.
Mode of Action
During its synthesis, brønsted acid catalysts protonate the carbonyl of a ketone to facilitate the addition of monophenol . This process also involves the addition of a second phenol, facilitated by the protonation of the hydroxyl of the intermediate produced from the nucleophilic addition of the ketone with the first phenol .
Biochemical Pathways
Given its role in the synthesis of poly(arylene ether) , it is likely that this compound influences the biochemical pathways related to polymer synthesis and modification.
Result of Action
It is known that this compound is used in the production of polyarylene ethers , suggesting that it may have significant effects on the synthesis and properties of these polymers.
Action Environment
The action of 4,4’-(9H-Fluorene-9,9-diyl)bis(2-methylphenol) can be influenced by various environmental factors. For instance, the synthesis of this compound involves the use of Brønsted acid catalysts and thiols, which can affect the reaction rate and the regioselectivity . Additionally, the storage temperature can impact the stability of this compound .
properties
IUPAC Name |
4-[9-(4-hydroxy-3-methylphenyl)fluoren-9-yl]-2-methylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22O2/c1-17-15-19(11-13-25(17)28)27(20-12-14-26(29)18(2)16-20)23-9-5-3-7-21(23)22-8-4-6-10-24(22)27/h3-16,28-29H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUDSREQIJYWLRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)C5=CC(=C(C=C5)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50451942 | |
Record name | 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50451942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
88938-12-9 | |
Record name | 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50451942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.